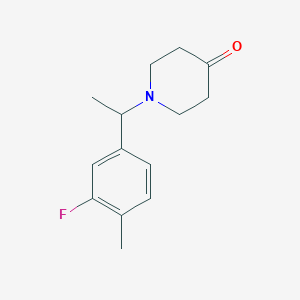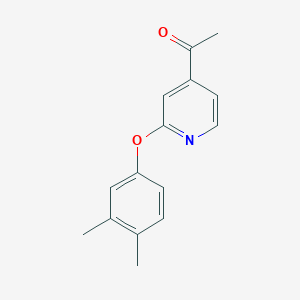
2-((3-Hydroxybenzyl)oxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Hydroxybenzyl)oxy)benzonitrile is an organic compound that features a benzyl ether linkage between a hydroxybenzyl group and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxybenzyl)oxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzyl alcohol with 2-cyanophenol under basic conditions to form the desired ether linkage. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-((3-Hydroxybenzyl)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the parent phenol and benzonitrile.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 2-((3-hydroxybenzyl)oxy)benzylamine.
Substitution: Formation of 3-hydroxybenzyl alcohol and benzonitrile.
科学研究应用
2-((3-Hydroxybenzyl)oxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((3-Hydroxybenzyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways involved would require further investigation through experimental studies.
相似化合物的比较
Similar Compounds
2-Hydroxybenzonitrile: A simpler analog with a hydroxyl group directly attached to the benzene ring.
3-Hydroxybenzyl alcohol: Lacks the nitrile group but shares the hydroxybenzyl moiety.
Benzonitrile: The parent compound without any hydroxy or benzyl substitutions.
Uniqueness
2-((3-Hydroxybenzyl)oxy)benzonitrile is unique due to the presence of both a hydroxybenzyl group and a benzonitrile moiety, which allows it to participate in a diverse range of chemical reactions and exhibit unique biological activities. Its dual functional groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
属性
IUPAC Name |
2-[(3-hydroxyphenyl)methoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-5-1-2-7-14(12)17-10-11-4-3-6-13(16)8-11/h1-8,16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUNGUHIUYILPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
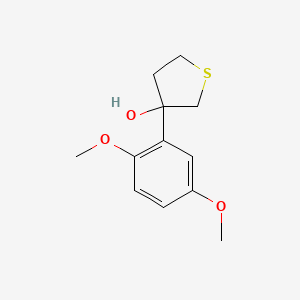
![3-[2-(Trifluoromethyl)phenyl]thiolan-3-ol](/img/structure/B7938049.png)
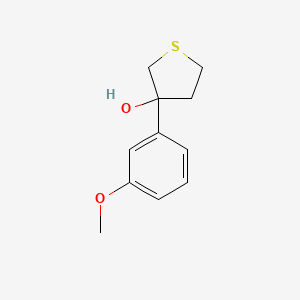

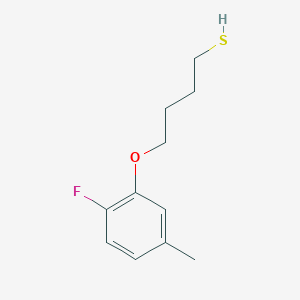
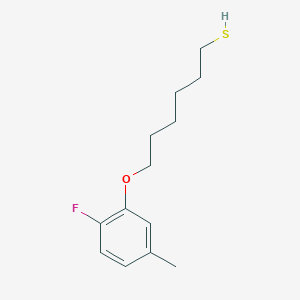

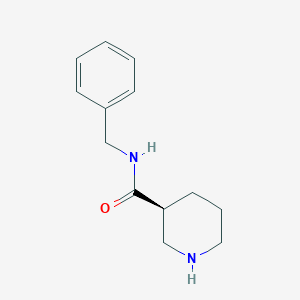
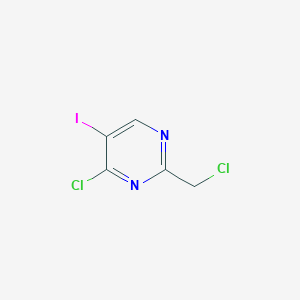
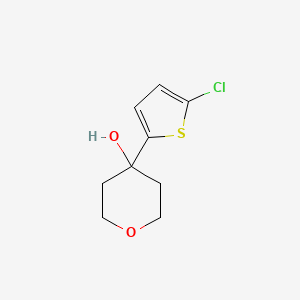
![4-[(Thiolan-3-yl)amino]pentan-1-ol](/img/structure/B7938130.png)
![2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide](/img/structure/B7938133.png)
